![molecular formula C15H12ClN3S B4876169 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine, also known as GSK690693, is a small molecule inhibitor that targets protein kinase B (PKB/Akt). PKB is a serine/threonine kinase that plays a crucial role in regulating cell survival, proliferation, and metabolism. Inhibition of PKB has been shown to have potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
科学研究应用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been extensively studied for its potential therapeutic benefits in cancer, diabetes, and cardiovascular diseases. In cancer, PKB is often overactivated, leading to uncontrolled cell growth and survival. Inhibition of PKB by this compound has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as radiotherapy and chemotherapy.
In diabetes, PKB plays a critical role in insulin signaling, which regulates glucose uptake and metabolism in cells. Inhibition of PKB by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been shown to protect against diabetic nephropathy (kidney damage) and neuropathy (nerve damage) in animal models.
In cardiovascular diseases, PKB is involved in various processes, such as angiogenesis (formation of new blood vessels), cardiac hypertrophy (enlargement of the heart), and myocardial ischemia (reduced blood flow to the heart). Inhibition of PKB by this compound has been shown to improve cardiac function and reduce infarct size in animal models of myocardial ischemia. This compound has also been shown to inhibit angiogenesis and cardiac hypertrophy in animal models.
作用机制
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine specifically targets the catalytic domain of PKB and inhibits its activity by competing with ATP (adenosine triphosphate), the energy source for PKB. This results in the inhibition of downstream signaling pathways that are regulated by PKB, such as the mTOR (mammalian target of rapamycin) pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines and animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In animal models of cardiovascular diseases, this compound has been shown to improve cardiac function and reduce infarct size. However, this compound has also been shown to induce autophagy (cellular self-digestion) and DNA damage, which may limit its therapeutic potential.
实验室实验的优点和局限性
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is a potent and selective inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various biological processes. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy and reproducibility in lab experiments. The use of appropriate controls and validation of results are essential to ensure the reliability of the data obtained from this compound experiments.
未来方向
There are several future directions for the development and application of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine. One direction is to improve the solubility and stability of this compound to enhance its efficacy and reproducibility in lab experiments. Another direction is to investigate the potential combination therapies of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the use of this compound as a potential therapeutic agent in other diseases, such as neurodegenerative diseases and inflammatory diseases, should be explored.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-8-17-14(10)19-15-18-13(9-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPGEOEXKMSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)
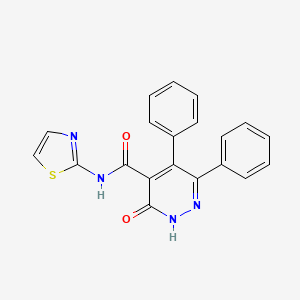
![1-{4-[(8-chloro-4-quinolinyl)amino]phenyl}ethanone](/img/structure/B4876102.png)
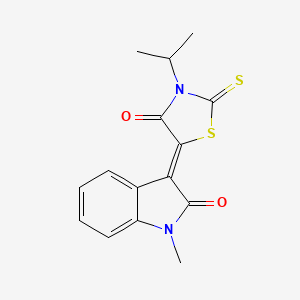
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
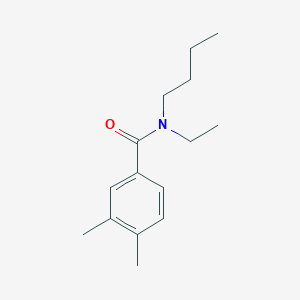
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
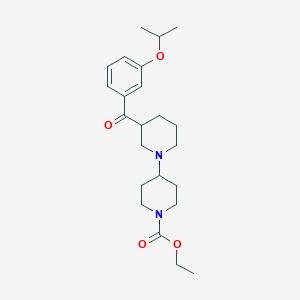
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
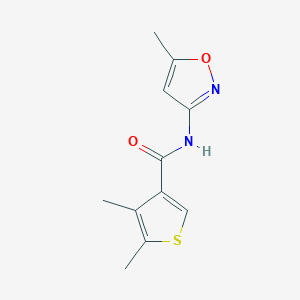
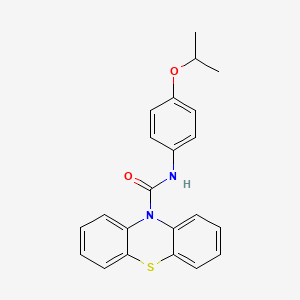
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)

